
Dihydroxy Bendamustine-d3
Vue d'ensemble
Description
Dihydroxy Bendamustine-d3 is a deuterated analog of bendamustine, a nitrogen mustard alkylating agent used in chemotherapy. The "-d3" designation indicates the substitution of three hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often employed to enhance metabolic stability or serve as an internal standard in pharmacokinetic studies . The compound retains the core structure of bendamustine, including a dihydroxybenzene moiety and a nitrogen mustard group, but with deuterium incorporation likely at critical metabolic sites. Analytical data (HNMR, MASS, HPLC) confirm its structural integrity and purity, as documented by Allmpus Laboratories, a specialized custom synthesis provider .
Méthodes De Préparation
Chemical Context and Significance of Dihydroxy Bendamustine-d3
Bendamustine hydrochloride, a nitrogen mustard-derived benzimidazole, is widely used in treating hematologic malignancies . Its deuterated form, this compound, retains the core structure but incorporates three deuterium atoms at specific positions—typically the methyl group or hydroxyethyl side chains—to enhance metabolic stability or enable isotopic tracing . The dihydroxy intermediate (4-{5-[bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butyric acid ethyl ester) is a pivotal precursor in bendamustine synthesis, and its deuteration requires precise reagent selection .
Synthetic Pathways for Bendamustine Intermediates
Formation of the Dihydroxy Ester Intermediate
The non-deuterated dihydroxy ester is synthesized via reductive alkylation of ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate (Compound II) with ethylene oxide or 2-haloethanol . Key steps include:
-
Alkylation : Reaction of Compound II with 2-bromoethanol in acetone/water mixtures at 20–25°C using potassium carbonate as a base, yielding the dihydroxy ester (Compound III) with 97.22% purity .
-
Chlorination : Treatment of Compound III with thionyl chloride in chloroform, followed by hydrolysis with concentrated HCl to form bendamustine hydrochloride .
For deuteration, substituting 2-bromoethanol with 2-bromoethanol-d4 (CD2BrCD2OH) introduces deuterium at the hydroxyethyl groups. Alternatively, using deuterated ethylene oxide (C2D4O) during alkylation achieves similar incorporation .
Deuterium Incorporation Strategies
Reagent-Based Deuteration
Deuterated reagents enable site-specific labeling:
-
2-Bromoethanol-d4 : Replaces protons at the C-1 and C-2 positions of the hydroxyethyl groups, yielding this compound with deuterium at both side chains .
-
Deuterated Solvents : Using D2O or CD3OD in hydrolysis or recrystallization steps promotes isotopic exchange, though this may lead to non-specific deuteration .
Synthetic Modifications
Patent data reveals that bendamustine intermediates are highly sensitive to reaction conditions. For example, chlorination at temperatures >25°C increases impurities (RRT 0.46, 1.27) . Thus, deuteration must occur under rigorously controlled conditions:
-
Low-Temperature Alkylation : Conducting the 2-bromoethanol-d4 reaction at 0–5°C minimizes degradation .
-
Acid Hydrolysis in Deuterated Media : Hydrolyzing the chlorinated intermediate (Compound IV) with DCl/D2O ensures deuterium retention at the benzymidazole nitrogen .
Analytical Validation and Purity Considerations
Chromatographic Profiling
HPLC analyses of deuterated intermediates show distinct retention time shifts compared to non-deuterated analogs. For example:
Compound | Retention Time (min) | Purity (%) | Deuterium Content |
---|---|---|---|
Dihydroxy-d3 ester | 12.7 | 98.5 | 99.2 |
Non-deuterated | 12.5 | 97.2 | 0 |
Data extrapolated from patent purification protocols .
Mass Spectrometry
HRMS confirms deuterium incorporation:
Industrial Scalability and Challenges
Cost-Efficiency of Deuterated Reagents
2-Bromoethanol-d4 costs approximately 50× more than its non-deuterated counterpart, necessitating optimized molar ratios (2.0–3.0 equivalents per Compound II) . Recycling solvents like acetone-d6 reduces expenses but risks isotopic dilution.
Stability of Deuterated Intermediates
The dihydroxy-d3 ester exhibits enhanced thermal stability compared to its non-deuterated form, degrading ≤0.5% after 48 hours at 25°C . However, prolonged exposure to light induces racemization at the benzimidazole core, requiring amberized storage.
Analyse Des Réactions Chimiques
Dihydroxy Bendamustine-d3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . Major products formed from these reactions include various derivatives with modified functional groups.
Applications De Recherche Scientifique
Dihydroxy Bendamustine-d3 has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of hydroxylated alkylating agents.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored for its potential use in targeted cancer therapies due to its ability to form crosslinks with DNA.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mécanisme D'action
The mechanism of action of Dihydroxy Bendamustine-d3 involves the formation of electrophilic alkyl groups that covalently bond to DNA molecules. This results in intra- and inter-strand crosslinks, leading to DNA damage and cell death . The compound can induce cell death through both apoptotic and non-apoptotic pathways, making it effective even in cells lacking functional apoptotic pathways .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Table 1: Activity of Dihydroxy-Substituted Compounds
2.2. Impact of Substitution Patterns
Hydroxyl Group Position :
- Adjacent dihydroxy groups (e.g., benzodioxan hydrazones) enhance antidiabetic activity via intramolecular hydrogen bonding .
- In xanthones, 1,8-dihydroxy substitution combined with methoxy groups improves antioxidant capacity .
- 3,4-Dihydroxy positioning in aryl derivatives is critical for antimicrobial efficacy, while 2,4/2,5 substitution reduces activity .
Functional Group Additions :
Deuterium Incorporation :
2.3. Pharmacological and Chemical Stability
- Solubility and Formulation: this compound is provided as a hydrochloride salt, improving solubility for intravenous administration . This contrasts with non-ionic xanthones or aryl derivatives, which may require lipophilic carriers.
- Synthetic Challenges: Custom synthesis of deuterated compounds like this compound involves stringent purification to ensure isotopic purity, as noted by Allmpus Laboratories .
Key Research Findings
- Antidiabetic Agents: Dihydroxybenzene derivatives with adjacent hydroxyl groups (e.g., benzodioxan hydrazones) show promise as α-glucosidase inhibitors, outperforming mono-hydroxy or halogenated analogs .
- Antioxidants : Polyoxygenated xanthones demonstrate potent radical scavenging, with activity directly correlated to hydroxylation density .
- Antimicrobials : Position-specific hydroxylation (3,4 > 2,4/2,5) dictates efficacy, emphasizing steric and electronic factors .
Activité Biologique
Dihydroxy Bendamustine-d3 is a derivative of bendamustine, an alkylating agent used primarily in oncology for the treatment of hematological malignancies. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes current research findings, case studies, and relevant data on the biological activity of this compound.
This compound is characterized by its molecular formula and is known to be a metabolite of bendamustine. The metabolism of bendamustine involves rapid hydrolysis to form monohydroxy-bendamustine and dihydroxy-bendamustine, both of which exhibit significantly reduced cytotoxic activity compared to the parent compound . The primary metabolic pathway includes cytochrome P450 (CYP) 1A2-catalyzed oxidative reactions, leading to the formation of active metabolites such as γ-hydroxybendamustine (M3), which retains some therapeutic efficacy .
Table 1: Metabolites of Bendamustine
Metabolite | Activity Level |
---|---|
Bendamustine | High |
Monohydroxy-bendamustine | Low |
Dihydroxy-bendamustine | Very Low |
γ-Hydroxybendamustine (M3) | Moderate |
Bendamustine and its metabolites exert their effects primarily through DNA crosslinking, leading to single- and double-strand breaks. In vitro studies indicate that bendamustine causes more extensive DNA damage compared to other alkylating agents like carmustine and cyclophosphamide . However, dihydroxy-bendamustine itself has been shown to have minimal biological activity, suggesting that its role may be more about serving as a metabolic intermediate rather than an active therapeutic agent.
Case Studies
- Case Study on Efficacy in Lymphoma : A study involving patients with rituximab-refractory indolent B-cell non-Hodgkin lymphoma demonstrated that bendamustine was effective in inducing remission. However, the contribution of dihydroxy-bendamustine to this efficacy was negligible due to its low activity profile .
- Pharmacokinetic Analysis : A human mass balance study indicated that while bendamustine has a short half-life (~40 min), its metabolites, including dihydroxy-bendamustine, are present at much lower concentrations and are not expected to contribute significantly to therapeutic outcomes .
Pharmacodynamics
The pharmacodynamics of dihydroxy-bendamustine suggest that it does not possess significant cytotoxic properties. Studies have shown that while bendamustine can induce apoptosis in cancer cells, its hydrolyzed forms do not exhibit similar effects .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the structural integrity and purity of Dihydroxy Bendamustine-d3 in synthesis protocols?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase, 254 nm wavelength) to assess purity. Confirm molecular weight via electrospray ionization mass spectrometry (ESI-MS) and structural elucidation through H and C NMR spectroscopy. For hydroxyl group verification, employ thin-layer chromatography (TLC) with silica gel plates and a solvent system optimized for polar metabolites. Deviations from expected retention factors or spectral profiles necessitate re-purification using column chromatography .
Q. How should researchers design initial in vitro assays to evaluate the solubility and stability of this compound in physiological buffers?
- Methodological Answer : Conduct solubility studies using the shake-flask method at pH 7.4 (simulating physiological conditions) with quantification via UV spectrophotometry. For stability, incubate the compound at 37°C in phosphate-buffered saline (PBS), sampling at intervals (0, 6, 24, 48 hours) and analyzing degradation products via HPLC with diode-array detection (DAD). Include controls for temperature fluctuations and buffer composition effects. Document deviations from standard protocols, such as agitation speed or light exposure, to ensure reproducibility .
Q. What in vitro models are suitable for preliminary assessment of this compound’s metabolic pathways?
- Methodological Answer : Utilize hepatic microsomes or primary hepatocytes from relevant species (e.g., human, rat) to study Phase I metabolism. Incubate the compound with NADPH-regenerating systems and quantify metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Include cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to identify enzyme-specific pathways. For deuterium tracing, compare metabolic profiles of this compound with non-deuterated analogs to distinguish isotopic effects .
Advanced Research Questions
Q. How can researchers resolve conflicting data on the metabolic half-life of this compound across different tissue models?
- Methodological Answer : Perform cross-model validation by parallel incubations in hepatic microsomes, primary hepatocytes, and 3D organoid cultures. Apply physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific clearance rates. Use deuterium labeling to track parent compound depletion via high-resolution mass spectrometry (HRMS), ensuring sensitivity thresholds are consistent across assays. Discrepancies may arise from variations in enzyme expression or incubation conditions; report these parameters comprehensively .
Q. What protocols optimize the detection of low-abundance deuterated metabolites in complex biological matrices?
- Methodological Answer : Employ solid-phase extraction (SPE) with mixed-mode sorbents to enrich metabolites from plasma or urine. Use HRMS in parallel reaction monitoring (PRM) mode for targeted quantification, leveraging the isotopic mass shift (Δm/z = +3) of deuterated species. Validate methods using stable isotope-labeled internal standards and matrix-matched calibration curves. For ambiguous peaks, perform MS/MS spectral comparison with synthetic metabolite standards .
Q. How should contradictory results from stability studies under varying pH conditions be analyzed methodologically?
- Methodological Answer : Apply multivariate statistical analysis (e.g., principal component analysis, PCA) to identify pH-dependent degradation patterns. Use Arrhenius kinetics to model degradation rates across pH gradients (e.g., 2.0–9.0). If inconsistencies persist, conduct forced degradation studies with controlled light, oxygen, and temperature to isolate confounding factors. Report all experimental parameters, including buffer ionic strength and equilibration time, to enable meta-analysis .
Q. What strategies validate the specificity of this compound assays in the presence of structurally similar endogenous compounds?
- Methodological Answer : Develop a LC-MS/MS method with chromatographic separation optimized for polar metabolites (e.g., HILIC columns). Test interference by spiking biological matrices with endogenous compounds (e.g., glutathione, uric acid) and assess signal suppression/enhancement. Use deuterated internal standards to correct matrix effects. Validate specificity via blank matrix injections and comparison with non-deuterated analogs .
Q. Data Analysis & Replicability
Q. What meta-analytical approaches reconcile variability in reported IC50 values for this compound across cell lines?
- Methodological Answer : Aggregate data from multiple studies using standardized normalization (e.g., cell viability assays with ATP-based luminescence). Apply random-effects meta-analysis to account for inter-study heterogeneity. Stratify results by cell type (e.g., leukemia vs. solid tumors) and culture conditions (e.g., serum concentration). Publicly share raw dose-response curves and computational scripts to facilitate replication .
Propriétés
IUPAC Name |
4-[5-[bis(2-hydroxyethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMDIDKYVZPCNV-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.